

# An In-depth Technical Guide on the Thermochemical Data of 5-Dodecanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **5-dodecanol**. The information is compiled from various sources to assist researchers and professionals in understanding the thermodynamic properties of this secondary alcohol. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of the data acquisition workflow.

### **Thermochemical Data of 5-Dodecanol**

The following tables summarize the known thermochemical properties of **5-dodecanol**. It is important to note that while some data is derived from experimental measurements, other values are based on computational estimations. For comparative purposes, experimental data for its isomer, 1-dodecanol, is also included where available, as it is more extensively characterized.

Table 1: Enthalpy and Gibbs Free Energy Data for **5-Dodecanol** 



Property	Value	Unit	Source/Method
Standard Gibbs Free Energy of Formation (ΔfG°)	-89.10	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization (ΔvapH)	69.5 ± 0.7	kJ/mol	Critically evaluated recommendation[2]
Enthalpy of Vaporization at Standard Conditions (ΔναρΗ°)	52.36	kJ/mol	Estimated

Note: The Standard Gibbs Free Energy of Formation is a calculated value and should be used with this consideration.

Table 2: Heat Capacity and Entropy Data for **5-Dodecanol** 

Property	Value	Unit	Source/Method
Ideal Gas Heat	As a function of	J/mol·K	Critically evaluated
Capacity (Cp,gas)	temperature		recommendation[2]

Note: The ideal gas heat capacity is not a single value but is expressed as a function of temperature. For specific values, please refer to the NIST/TRC Web Thermo Tables.[2]

Table 3: Physical and Critical Properties of 5-Dodecanol



Property	Value	Unit	Source/Method
Normal Boiling Point	511.15	К	Critically evaluated recommendation[2]
Critical Temperature (Tc)	655.0	К	Critically evaluated recommendation[2]
Critical Pressure (Pc)	2000.0	kPa	Critically evaluated recommendation[2]
Critical Density (pc)	250.0	kg/m <sup>3</sup>	Critically evaluated recommendation[2]

Table 4: Comparative Experimental Data for 1-Dodecanol

Property	Value	Unit	Source
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)	-7950 ± 10	kJ/mol	NIST Chemistry WebBook[3][4]
Enthalpy of Formation of Liquid (ΔfH°liquid)	-528.5 ± 0.8	kJ/mol	NIST Chemistry WebBook[5]
Enthalpy of Vaporization (ΔvapH)	90.8	kJ/mol	PubChem[6]
Heat of Combustion	-7.3380 x 10 <sup>9</sup>	J/kmol	PubChem[6]

## **Experimental Protocols**

The determination of thermochemical data, such as the enthalpy of combustion, is typically carried out using calorimetric techniques. Below is a detailed, generalized protocol for determining the enthalpy of combustion of a liquid alcohol like **5-dodecanol** using a simple combustion calorimeter.

Objective: To determine the molar enthalpy of combustion of **5-dodecanol**.



#### Materials:

- 5-Dodecanol
- Spirit burner
- Copper calorimeter (or a copper can)
- Thermometer (0.1 °C resolution)
- Measuring cylinder
- Electronic balance (0.01 g resolution)
- · Clamp stand, boss, and clamp
- · Draught shield

### Procedure:

- Preparation:
  - Measure a fixed volume of water (e.g., 100 cm³) using a measuring cylinder and transfer it to the copper calorimeter.
  - Clamp the copper calorimeter at a suitable height.
  - Record the initial temperature of the water using the thermometer.
- Mass Measurement:
  - Fill the spirit burner with **5-dodecanol** and securely cap it.
  - Weigh the spirit burner with its contents and cap on the electronic balance and record this initial mass.
- Combustion:
  - Place the spirit burner under the copper calorimeter.



- Remove the cap and light the wick.
- Use a draught shield to minimize heat loss to the surroundings.
- Stir the water gently with the thermometer and monitor the temperature.
- Data Collection:
  - Once the temperature of the water has risen by a significant amount (e.g., 20-30 °C), extinguish the flame by placing the cap back on the spirit burner.
  - Record the maximum temperature reached by the water.
  - Immediately reweigh the spirit burner with its cap and contents and record this final mass.
- Calculations:
  - Calculate the mass of 5-dodecanol burned:
    - Mass burned = Initial mass of burner Final mass of burner
  - Calculate the heat absorbed by the water (q):
    - q = m × c × ΔT
    - Where:
      - m = mass of water (in g)
      - c = specific heat capacity of water (4.184 J/g°C)
      - ΔT = change in temperature of water (°C)
  - Calculate the moles of 5-dodecanol burned:
    - Moles = Mass burned / Molar mass of 5-dodecanol (186.34 g/mol )
  - Calculate the molar enthalpy of combustion (ΔHc):

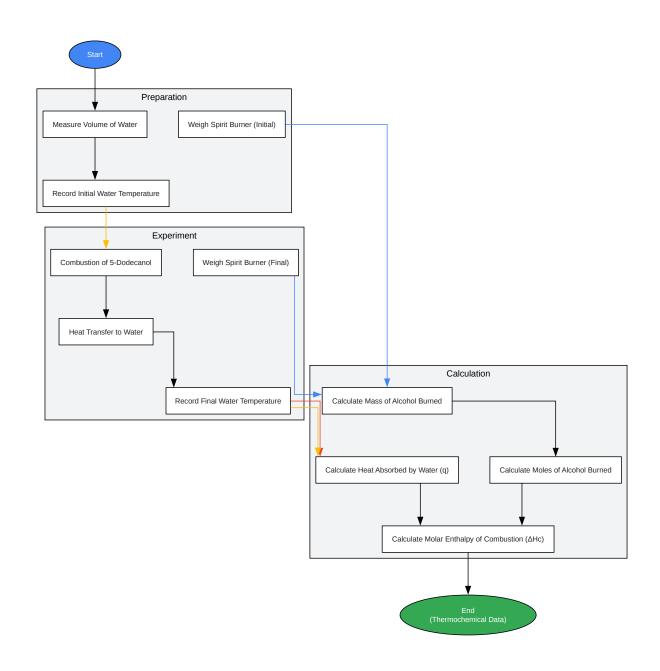


- ∆Hc = -q / moles of **5-dodecanol**
- The negative sign indicates that the reaction is exothermic.

## **Visualization of Experimental Workflow**

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of combustion of **5-dodecanol**.





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Caption: Workflow for Determining Enthalpy of Combustion.



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### References

- 1. 5-Dodecanol (CAS 10203-33-5) Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. 1-Dodecanol [webbook.nist.gov]
- 4. 1-Dodecanol [webbook.nist.gov]
- 5. 1-Dodecanol [webbook.nist.gov]
- 6. 1-Dodecanol | C12H26O | CID 8193 PubChem [pubchem.ncbi.nlm.nih.gov]
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